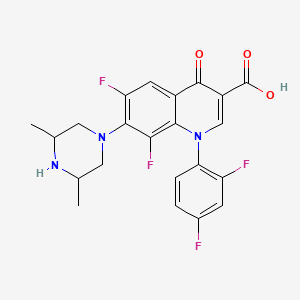
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the m-chlorophenyl and p-methoxyphenyl groups can be done via electrophilic aromatic substitution reactions.
Addition of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield pyridazinone oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(ethyl)-: Lacks the morpholino group.
3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-piperidinoethyl)-: Contains a piperidino group instead of a morpholino group.
Uniqueness
The presence of the morpholinoethyl group in 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- might confer unique biological properties, such as enhanced solubility or specific binding affinity to biological targets, distinguishing it from similar compounds.
特性
CAS番号 |
23338-38-7 |
|---|---|
分子式 |
C23H24ClN3O3 |
分子量 |
425.9 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-20-7-5-17(6-8-20)22-16-21(18-3-2-4-19(24)15-18)23(28)27(25-22)10-9-26-11-13-30-14-12-26/h2-8,15-16H,9-14H2,1H3 |
InChIキー |
RUQWYSFMCBXOMM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC(=CC=C3)Cl)CCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)



![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)


